1,2-Benzenedicarbonitrile, 4-(octyloxy)-
Description
1,2-Benzenedicarbonitrile, 4-(octyloxy)- (CAS: Not explicitly provided in evidence; structurally analogous to 121068-03-9) is a substituted phthalonitrile derivative with a linear octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. This compound belongs to the family of benzenedicarbonitriles, which are widely used as intermediates in synthesizing macrocycles (e.g., phthalocyanines), polymers, and agrochemicals. The octyloxy chain enhances solubility in non-polar solvents and reduces aggregation in solution, a property critical for applications in materials science.
Properties
CAS No. |
106144-21-2 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-octoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-6-7-10-19-16-9-8-14(12-17)15(11-16)13-18/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
ZLYSPLLEHZXBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2-Benzenedicarbonitrile Derivatives
*Note: Molecular weight calculated based on formula C₁₆H₁₈N₂O.
Key Findings:
Solubility and Aggregation: The octyloxy chain in 4-(octyloxy)-1,2-benzenedicarbonitrile improves solubility in non-polar solvents compared to shorter-chain analogs like 4-phenoxy derivatives. Fluorinated derivatives (e.g., 121068-03-9) exhibit unique solubility in fluorinated solvents, enabling niche applications in coatings.
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 282734-52-5, -Br in 4-bromo derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Alkoxy groups (e.g., octyloxy, ethoxy) are electron-donating, stabilizing charge-transfer complexes in photovoltaics.
Applications: Macrocycle Synthesis: Octyloxy and phenoxy derivatives serve as precursors for phthalocyanines, critical in dyes and catalysts. Agrochemicals: 4,5-Diethoxy-3-fluoro- derivatives are intermediates in pesticide synthesis due to their stability and bioactivity. Polymers: Fluorinated derivatives are incorporated into high-performance polymers for electronics.
Thermal and Chemical Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
